molecular formula C15H27NO5 B13208278 tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate

tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate

Cat. No.: B13208278
M. Wt: 301.38 g/mol
InChI Key: RYSOVKDJRIIYDN-UHFFFAOYSA-N
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Description

This spirocyclic carbamate derivative features a 1,8-dioxaspiro[4.5]decane core substituted with a methoxy group at position 6 and an N-methylcarbamate moiety at position 2. Spirocyclic systems like this are valued in medicinal chemistry for their conformational rigidity, which can improve target binding and metabolic resistance .

Properties

Molecular Formula

C15H27NO5

Molecular Weight

301.38 g/mol

IUPAC Name

tert-butyl N-(6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl)-N-methylcarbamate

InChI

InChI=1S/C15H27NO5/c1-14(2,3)21-13(17)16(4)11-8-15(20-9-11)6-7-19-10-12(15)18-5/h11-12H,6-10H2,1-5H3

InChI Key

RYSOVKDJRIIYDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC2(CCOCC2OC)OC1

Origin of Product

United States

Mechanism of Action

The mechanism of action of tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity . This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s spirocyclic framework is shared with related molecules, but substituent variations significantly alter properties:

Compound Name Molecular Formula Molecular Weight Substituents Key Structural Differences
tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate C₁₆H₂₇NO₅ 313.39 g/mol 6-methoxy, N-methylcarbamate Methoxy group increases hydrophobicity vs. hydroxy
rac-tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate C₁₃H₂₃NO₅ 219.31 g/mol 4-hydroxy, N–H carbamate Hydroxy group enables stronger hydrogen bonding
N-Pivaloylhydroxylamine C₅H₁₁NO₂ 133.15 g/mol Linear acylhydroxylamine Lacks spirocyclic system; simpler H-bonding network

Hydrogen Bonding and Crystal Packing

  • N-Pivaloylhydroxylamine exhibits intermolecular N–H···O and O–H···O bonds, forming ribbons (N–H···O: 2.01 Å, O–H···O: 1.74 Å) .
  • The hydroxy-substituted spirocarbamate () likely forms similar interactions, whereas the methoxy group in the target compound may reduce H-bonding capacity, favoring hydrophobic packing or altered solubility.

Reactivity and Stability

  • N-Methylcarbamate vs.
  • Methoxy vs. Hydroxy : Methoxy’s electron-donating effect may alter ring electronics, affecting reactivity in further functionalization (e.g., alkylation or oxidation).

Implications for Drug Design

  • Solubility Trade-offs : Methoxy substitution may reduce aqueous solubility compared to hydroxy analogs, necessitating formulation optimizations.
  • Metabolic Stability : The tert-butyl group and N-methylation could mitigate oxidative metabolism, extending half-life .

Biological Activity

tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate, with the CAS number 2059933-20-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C15H27NO5C_{15}H_{27}NO_{5}, with a molecular weight of 301.38 g/mol. The structure includes a spirocyclic moiety that may contribute to its biological activity.

PropertyValue
CAS Number2059933-20-7
Molecular FormulaC₁₅H₂₇NO₅
Molecular Weight301.38 g/mol

Biological Activity

Research into the biological activity of this compound is limited but suggests several potential therapeutic applications:

1. Neuroprotective Effects

Studies indicate that compounds with similar structures exhibit neuroprotective properties, particularly in models of neurodegenerative diseases. For instance, compounds derived from spirocyclic frameworks have shown promise in inhibiting acetylcholinesterase (AChE) and monoamine oxidase (MAO) activities, which are critical in managing conditions like Alzheimer's disease and Parkinson's disease.

2. Antioxidant Activity

The presence of methoxy groups in the structure may enhance antioxidant capabilities, potentially reducing oxidative stress in neuronal cells. This is crucial for protecting against cellular damage associated with neurodegeneration.

Case Studies

While direct studies on this compound are scarce, related compounds have been evaluated:

Case Study 1: Neuroprotective Activity

A study on similar dioxaspiro compounds demonstrated their ability to protect neuronal cells from apoptosis induced by oxidative stress. These findings suggest that this compound may exhibit comparable effects.

Case Study 2: Cholinergic Modulation

Another study highlighted the role of carbamate derivatives in enhancing cholinergic transmission by inhibiting AChE activity. This mechanism is vital for improving cognitive function in dementia models.

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit AChE and MAO, leading to increased levels of neurotransmitters such as acetylcholine and serotonin.
  • Antioxidative Mechanisms : The methoxy groups likely contribute to scavenging free radicals, thus protecting neuronal integrity.

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